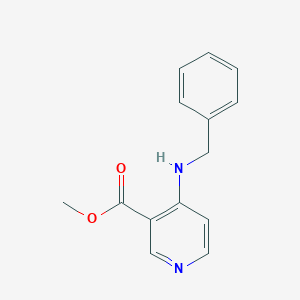

Methyl 4-(benzylamino)nicotinate

Description

Methyl 4-(benzylamino)nicotinate is a nicotinic acid derivative featuring a pyridine core substituted at the 4-position with a benzylamino group (-NH-benzyl) and a methyl ester at the 3-position. This compound belongs to a broader class of nicotinate esters, which are studied for their structural diversity and applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C14H14N2O2 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

methyl 4-(benzylamino)pyridine-3-carboxylate |

InChI |

InChI=1S/C14H14N2O2/c1-18-14(17)12-10-15-8-7-13(12)16-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,15,16) |

InChI Key |

KQVGOJYKZLEODX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Nicotinate Esters with Varied Substituents

Nicotinate esters differ primarily in their substituents and ester groups, which influence physicochemical and biological properties. Key comparisons include:

Monasnicotinates B–D (Compounds 2–4)

- Substituents: These derivatives feature acetylated alkenyl chains at the 4-position and propenyl/propyl groups at the 6-position of the pyridine ring. For example, compound 2 (ethyl ester) has a 4-acetyl-nonenyl group, while compound 3 (methyl ester) has a longer 4-acetyl-undecenyl chain .

- Spectroscopic Data: Structural elucidation via ¹H/¹³C-NMR, HMBC, and NOESY revealed distinct substitution patterns. The ethyl ester (compound 2) showed downfield shifts in ¹³C-NMR due to electron-withdrawing acetyl groups, contrasting with the methyl ester’s simpler spectrum .

Methyl Nicotinate

- Structure : The parent ester lacks substituents beyond the methyl ester group.

- Physicochemical Properties: Molecular weight = 137.14 g/mol; purity = 98% (commercial grade). It is known to induce skin erythema in topical formulations, with penetration rates influenced by vehicle composition .

- Safety Profile : Causes skin irritation; requires immediate washing and medical consultation upon exposure .

Schiff Base Derivatives: 4-(4-Alkoxyphenyliminomethyl)Phenyl Nicotinates (An Series)

- Substituents: Feature iminomethyl linkages and terminal alkoxy chains (C6–C16). For example, compound A6 has a hexyloxy chain .

- Mesomorphic Behavior: These derivatives exhibit liquid crystalline properties. Longer alkoxy chains (e.g., C16) stabilize nematic phases, while shorter chains (C6) reduce transition temperatures. The iminomethyl group enhances molecular rigidity compared to Methyl 4-(benzylamino)nicotinate’s flexible benzylamino group .

- Thermal Properties: Melting points range from 131.0°C (A6) to higher values for longer chains. Methyl 4-(benzylamino)nicotinate’s melting point is unreported but likely lower due to reduced symmetry .

Functional and Application Differences

- Topical Penetration: Methyl nicotinate’s skin penetration is vehicle-dependent, with erythema intensity correlating with formulation lipophilicity . Methyl 4-(benzylamino)nicotinate’s benzylamino group may reduce penetration due to increased molecular weight and polarity.

- Liquid Crystalline Potential: Schiff base derivatives (An series) are optimized for mesomorphism, while Methyl 4-(benzylamino)nicotinate lacks the planar rigidity required for such behavior .

- Synthetic Accessibility: Methyl nicotinate is commercially available at scale, whereas Methyl 4-(benzylamino)nicotinate’s synthesis likely requires multi-step functionalization, as seen in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.